molecular formula C5H7NO2 B067136 1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone CAS No. 185444-98-8

1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone

Cat. No. B067136
M. Wt: 113.11 g/mol
InChI Key: LSIMTRQDJFJBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone, commonly known as DOX, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism Of Action

DOX is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, DOX increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. Additionally, DOX has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

DOX has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as to protect against the neurotoxic effects of various drugs and chemicals. Additionally, DOX has been found to exhibit anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.

Advantages And Limitations For Lab Experiments

DOX has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, DOX has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using DOX in lab experiments. For example, DOX has been found to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, DOX may not be suitable for studying certain biological processes, as its effects may be too broad or non-specific.

Future Directions

There are several future directions for research on DOX. One area of interest is the development of new derivatives of DOX that may exhibit enhanced potency or specificity. Additionally, DOX may be useful in studying the role of acetylcholine in various diseases, such as Alzheimer's disease. Finally, DOX may be useful in developing new therapies for various diseases, such as Parkinson's disease or multiple sclerosis.
In conclusion, DOX is a valuable tool for scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are some limitations to using DOX in lab experiments, its advantages make it a valuable tool for scientific research. Future research on DOX may lead to the development of new therapies for various diseases, as well as a better understanding of the role of acetylcholine in various biological processes.

Synthesis Methods

DOX can be synthesized by the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain DOX in high yield. The synthesis method of DOX is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DOX has been used in various scientific research studies due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. DOX has been used to study the effects of oxidative stress on cellular signaling pathways, as well as the role of inflammation in the development of various diseases. Additionally, DOX has been used to study the effects of various drugs on the central nervous system.

properties

CAS RN

185444-98-8

Product Name

1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone

InChI

InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3

InChI Key

LSIMTRQDJFJBBH-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCO1

Canonical SMILES

CC(=O)C1=NCCO1

synonyms

Ethanone, 1-(4,5-dihydro-2-oxazolyl)- (9CI)

Origin of Product

United States

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